![molecular formula C14H16O4 B1420093 Ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate CAS No. 1019340-49-8](/img/structure/B1420093.png)
Ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate
Overview
Description
“Ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate” is a chemical compound with the CAS Number: 1019340-49-8 . It has a molecular weight of 248.28 . The compound is typically stored at room temperature and appears as a liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16O4/c1-4-18-14(17)13(16)8-12(15)11-6-5-9(2)7-10(11)3/h5-7H,4,8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.
Physical And Chemical Properties Analysis
The physical form of “Ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate” is a liquid . It is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.
Scientific Research Applications
Stereoselective Synthesis of Cyclobutene Derivatives : Ethyl 4-aryl-2,4-dioxobutanoates, including the ethyl 4-(2,4-dimethylphenyl) variant, have been utilized in the stereoselective synthesis of cyclobutene derivatives. This process involves a Wittig reaction with a vinyltriphenylphosphonium salt, leading to the formation of highly electron-deficient 1,3-dienes (Yavari & Samzadeh‐Kermani, 1998).
Three-component and One-Pot Reaction : A simple and efficient route for the stereoselective synthesis of cyclobutene derivatives through a three-component, one-pot reaction involving ethyl 4-aryl-2,4-dioxobutanoates has been described. This process yields cyclobutene derivatives in high yields (Aboee-Mehrizi et al., 2011).
Synthesis of Pyrazine and Biphenyl Derivatives : Ethyl 4-aryl-2,4-dioxobutanoates react with diaminomaleonitrile and malononitrile to form pyrazine and biphenyl derivatives, respectively. These reactions showcase the chemical versatility of ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate in creating complex organic compounds (Moloudi et al., 2018).
Synthesis of Pyrazole Derivatives : This compound has also been used in the synthesis of novel pyrazole derivatives. These derivatives are produced through a 3+2 annulation method, highlighting the role of ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate in the synthesis of heterocyclic compounds (Naveen et al., 2021).
Production of Isoxazole Derivatives : The reaction of ethyl 5-aroyl-4-pyrone-2-carboxylates with hydroxylamine produces ethyl 4-(5-arylisoxazol-4-yl)-2,4-dioxobutanoates. This indicates its use in synthesizing isoxazole derivatives, which are important in various chemical applications (Obydennov et al., 2017).
Safety and Hazards
The safety information available indicates that this compound has some hazards associated with it. It has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315, H319, and H335, which correspond to skin irritation, eye irritation, and respiratory irritation, respectively .
Future Directions
While specific future directions for “Ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate” are not available, the study and application of similar compounds, particularly those containing boron or a pyrazole unit, are ongoing in medicinal chemistry . These compounds have shown promising results in various biological applications, suggesting potential future research directions for “Ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate”.
properties
IUPAC Name |
ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-4-18-14(17)13(16)8-12(15)11-6-5-9(2)7-10(11)3/h5-7H,4,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVHEIVBAQRIGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=C(C=C(C=C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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